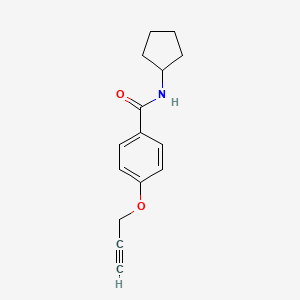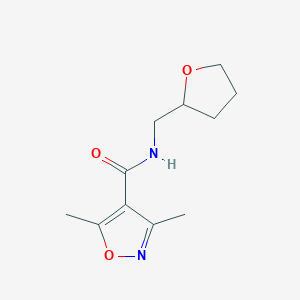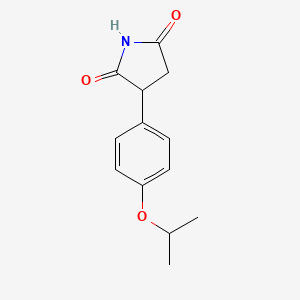
N-cyclopentyl-4-(2-propyn-1-yloxy)benzamide
説明
N-cyclopentyl-4-(2-propyn-1-yloxy)benzamide, also known as CPPB, is a selective positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5). It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
科学的研究の応用
N-cyclopentyl-4-(2-propyn-1-yloxy)benzamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. N-cyclopentyl-4-(2-propyn-1-yloxy)benzamide has also been studied for its potential use in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.
作用機序
N-cyclopentyl-4-(2-propyn-1-yloxy)benzamide is a selective positive allosteric modulator of the mGluR5 receptor. It binds to a site on the receptor that is distinct from the glutamate binding site and enhances the activity of the receptor. The mGluR5 receptor is involved in the regulation of synaptic plasticity, which is important for learning and memory. The enhancement of mGluR5 activity by N-cyclopentyl-4-(2-propyn-1-yloxy)benzamide is thought to contribute to its therapeutic effects.
Biochemical and Physiological Effects:
N-cyclopentyl-4-(2-propyn-1-yloxy)benzamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine in the prefrontal cortex, which is thought to contribute to its antidepressant and anxiolytic effects. N-cyclopentyl-4-(2-propyn-1-yloxy)benzamide has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is important for neuronal survival and synaptic plasticity. In addition, N-cyclopentyl-4-(2-propyn-1-yloxy)benzamide has been shown to reduce the expression of inflammatory cytokines, which are thought to contribute to the pathophysiology of various neurological and psychiatric disorders.
実験室実験の利点と制限
One advantage of N-cyclopentyl-4-(2-propyn-1-yloxy)benzamide is its selectivity for the mGluR5 receptor. This allows for the specific targeting of this receptor without affecting other receptors or neurotransmitter systems. However, one limitation of N-cyclopentyl-4-(2-propyn-1-yloxy)benzamide is its relatively short half-life, which can make it difficult to administer in animal studies. In addition, N-cyclopentyl-4-(2-propyn-1-yloxy)benzamide has poor solubility in aqueous solutions, which can also pose a challenge for its administration.
将来の方向性
There are a number of future directions for the study of N-cyclopentyl-4-(2-propyn-1-yloxy)benzamide. One area of research is the potential use of N-cyclopentyl-4-(2-propyn-1-yloxy)benzamide in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Another area of research is the potential use of N-cyclopentyl-4-(2-propyn-1-yloxy)benzamide in the treatment of autism spectrum disorders, as mGluR5 has been implicated in the pathophysiology of these disorders. Further research is also needed to optimize the synthesis and administration of N-cyclopentyl-4-(2-propyn-1-yloxy)benzamide for use in animal studies and potential clinical applications.
Conclusion:
In conclusion, N-cyclopentyl-4-(2-propyn-1-yloxy)benzamide is a selective positive allosteric modulator of the mGluR5 receptor that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. Its mechanism of action involves the enhancement of mGluR5 activity, which is important for synaptic plasticity and learning and memory. N-cyclopentyl-4-(2-propyn-1-yloxy)benzamide has a number of biochemical and physiological effects, including the increase of dopamine release and the expression of BDNF. While there are some limitations to its use in animal studies, there are a number of future directions for the study of N-cyclopentyl-4-(2-propyn-1-yloxy)benzamide in the treatment of various neurological and psychiatric disorders.
特性
IUPAC Name |
N-cyclopentyl-4-prop-2-ynoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-2-11-18-14-9-7-12(8-10-14)15(17)16-13-5-3-4-6-13/h1,7-10,13H,3-6,11H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOPXXMVMHUXEAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=C(C=C1)C(=O)NC2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[3-(aminocarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B4695647.png)

![N-[3-(aminocarbonyl)-4-(3,4-dimethylphenyl)-2-thienyl]-6-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4695665.png)
![2-({5-chloro-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-2-yl}thio)acetamide](/img/structure/B4695670.png)
![N-cyclopentyl-1-[(2-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4695674.png)
![3-(3-methoxyphenyl)-N-[4-(trifluoromethoxy)phenyl]-5-isoxazolecarboxamide](/img/structure/B4695675.png)
![N-(2-{[(3,4-dimethylphenoxy)acetyl]amino}ethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4695677.png)
![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-(3-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B4695685.png)
![2-methyl-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B4695690.png)

![N-(3-methylphenyl)-2-{[(1-naphthylamino)carbonyl]amino}benzamide](/img/structure/B4695703.png)
![ethyl 4-(2,7,7-trimethyl-4,5-dioxo-10-thioxo-4,5,7,10-tetrahydro-9H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinolin-9-yl)benzoate](/img/structure/B4695704.png)
![4-[(5-chloro-2-thienyl)methyl]-N-(3-methylphenyl)-1-piperazinecarboxamide](/img/structure/B4695720.png)